molecular formula C10H6Cl2O2S B1625746 8-Chloronaphthalene-1-sulfonyl chloride CAS No. 82-74-6

8-Chloronaphthalene-1-sulfonyl chloride

Cat. No.: B1625746
CAS No.: 82-74-6
M. Wt: 261.12 g/mol
InChI Key: WORJISAOMPPPTM-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-1-sulfonyl chloride (CAS 82-74-6) is an organosulfur compound with the molecular formula C₁₀H₆Cl₂O₂S and a molecular weight of 261.12 g/mol . This reagent features a naphthalene ring system substituted with both a reactive sulfonyl chloride group and a chloro moiety, making it a valuable synthetic intermediate in organic chemistry and drug discovery . The sulfonyl chloride group is highly susceptible to nucleophilic attack, allowing this compound to be readily converted into a variety of derivatives such as sulfonamides, sulfonate esters, and sulfones. This reactivity makes it a crucial building block for the synthesis of more complex molecules for pharmaceutical and materials science research. As a hazardous chemical, it requires careful handling. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be stored sealed in a dry environment at 2-8°C . This product is intended for Research and Further Manufacturing Use Only and is not intended for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORJISAOMPPPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481416
Record name 1-Naphthalenesulfonyl chloride, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-74-6
Record name 1-Naphthalenesulfonyl chloride, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 8 Chloronaphthalene 1 Sulfonyl Chloride

Advanced Synthetic Approaches

More contemporary methods seek to improve efficiency, safety, or substrate scope by employing novel reaction mechanisms, such as direct oxidative functionalization or radical-based transformations.

Oxidative chlorosulfonation provides a pathway to sulfonyl chlorides from sulfur-containing precursors in a lower oxidation state, such as thiols or disulfides. This approach would begin with 8-chloro-1-naphthalenethiol. The thiol is then subjected to an oxidizing system in the presence of a chloride source to directly form the sulfonyl chloride.

A variety of modern reagents have been developed for this type of transformation, offering milder conditions and greater functional group tolerance compared to classical methods. organic-chemistry.orgcbijournal.com These systems often generate a reactive "Cl⁺" equivalent in situ, which, combined with an oxidant, converts the thiol to the target sulfonyl chloride.

Table 4: Modern Reagents for Oxidative Chlorination of Thiols

Reagent System Oxidant Chlorine Source Key Advantages
DCDMH / aq. MeCN DCDMH DCDMH Mild, efficient, and practical for scale-up.
H₂O₂ / ZrCl₄ Hydrogen Peroxide Zirconium Tetrachloride Short reaction times and mild conditions. organic-chemistry.org
NCS / aq. HCl N-Chlorosuccinimide HCl / NCS One-pot conversion of thiols to sulfonamides is possible. cbijournal.com
NH₄NO₃ / HCl / O₂ Oxygen (from air) HCl Metal-free, aerobic conditions. rsc.org

DCDMH: 2,4-dichloro-5,5-dimethylhydantoin; NCS: N-chlorosuccinimide

These methods avoid the need to handle highly corrosive reagents like chlorosulfonic acid directly, although the precursors (thiols) may require separate synthesis.

The generation and reaction of sulfonyl radicals represent a frontier in synthetic chemistry, often enabled by photoredox catalysis. nih.govacs.org These methods allow for the formation of C–S bonds under exceptionally mild conditions, typically using visible light as an energy source.

One innovative strategy involves the use of a carbon nitride photocatalyst, such as potassium poly(heptazine imide) (K-PHI), to convert thio-precursors into sulfonyl chlorides. nih.gov In this system, starting materials like thiols or thioacetates are oxidized to sulfonyl radicals in the presence of a chloride source. A remarkable feature of this method is its chromoselectivity: the reaction outcome can be directed to different products (e.g., disulfide, aryl chloride, or sulfonyl chloride) simply by changing the wavelength of the light used for irradiation. For sulfonyl chloride synthesis, blue or white light is typically optimal. nih.gov

Another approach that is suggested to involve radical intermediates is the aerobic, metal-free oxidation of thiols. rsc.org The reaction of a thiol with ammonium (B1175870) nitrate (B79036) and HCl under an oxygen atmosphere is believed to proceed through thiophenoxy radical species, providing an alternative pathway to sulfonyl chlorides that avoids transition metal catalysts. While these advanced methods have not been specifically reported for 8-chloronaphthalene-1-sulfonyl chloride, they represent a powerful and modern toolkit applicable to its synthesis.

Table 5: Examples of Radical-Based Sulfonyl Chloride Synthesis

Method Precursor Type Catalyst / Reagents Energy Source
Photocatalysis Thiol, Thioacetate K-PHI, Chloride source Visible Light (e.g., 465 nm LED)
Aerobic Oxidation Thiol Ammonium Nitrate (NH₄NO₃), HCl Oxygen (O₂), Thermal

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. The primary method for its preparation is the direct chlorosulfonation of 1-chloronaphthalene (B1664548). This electrophilic aromatic substitution reaction is influenced by a variety of factors that can affect both the yield and the isomeric purity of the final product.

Catalytic Systems in Synthesis

While the direct chlorosulfonation of 1-chloronaphthalene with chlorosulfonic acid can proceed without a catalyst, the use of catalytic systems can significantly enhance reaction efficiency. Phase-transfer catalysts (PTCs) have been shown to be effective in accelerating the synthesis of naphthalene (B1677914) sulfonyl chlorides. Although specific data for this compound is not extensively documented, the principles from related reactions are applicable.

The use of quaternary ammonium salts, such as tributylmethylammonium (B1194469) chloride, can accelerate reaction rates by facilitating the transfer of the sulfonating agent between phases. shokubai.org This approach not only reduces reaction times from hours to minutes but can also allow for lower reaction temperatures, which is crucial for controlling regioselectivity and minimizing the formation of byproducts. shokubai.org

Table 1: Effect of Phase-Transfer Catalysts on Naphthalene Chlorosulfonylation

CatalystSubstrateReaction TimeTemperatureObservations
Tributylmethylammonium chlorideNaphthalene derivativesMinutesLoweredAccelerates reaction rate significantly compared to non-catalyzed reactions. shokubai.org
Tetrabutylammonium bromideSodium naphthalene sulfonateNot specifiedNormalUsed in the synthesis of 2-naphthalene sulfonyl chloride, demonstrating applicability to naphthalene systems.

It is important to note that the selection of the appropriate catalyst and its concentration are critical to avoid potential side reactions and to maximize the yield of the desired isomer.

Solvent Effects in Synthetic Transformations

The choice of solvent plays a pivotal role in the chlorosulfonation of naphthalene derivatives, influencing reaction rates, yields, and even regioselectivity. In the sulfonation of naphthalene, the use of a naphthenic solvent like decalin has been shown to improve the yield of the desired product by minimizing the sublimation of the starting material at elevated temperatures. shokubai.org

For the synthesis of sulfonyl chlorides, a range of solvents have been studied. Dichloromethane (B109758) is a common solvent for the synthesis of sulfonyl chlorides from sulfonic acids. In the context of related reactions, solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) have also been explored, though they may lead to lower yields of the desired sulfinamide in some cases.

The polarity of the solvent can influence the stability of the intermediates and transition states in the electrophilic aromatic substitution reaction. In the sulfonation of naphthalene, it has been observed that the reaction proceeds readily in non-polar solvents like n-pentane, n-hexane, and dichloromethane, while more polar solvents can lead to lower yields of dibromonaphthalenes. This suggests that for the chlorosulfonation of 1-chloronaphthalene, non-polar, inert solvents are likely to be preferred to facilitate the desired electrophilic attack and minimize side reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. smolecule.com While direct microwave-assisted synthesis of this compound is not extensively reported, related studies demonstrate its potential.

For instance, the microwave-assisted synthesis of sulfonamides from sulfonic acids has been shown to be highly efficient. stackexchange.com Furthermore, a study on the synthesis of 8-anilinonaphthalene-1-sulfonic acid derivatives, which starts from 8-chloronaphthalene-1-sulfonic acid, successfully employed microwave irradiation. quora.com In this research, microwave heating at 100 °C for 1 to 3 hours with a catalytic amount of elemental copper resulted in good to excellent yields of the desired products. quora.com

Table 2: Microwave-Assisted Synthesis of an 8-Anilinonaphthalene-1-sulfonic Acid Derivative

Starting MaterialCatalystTemperatureTimeYield
8-Chloronaphthalene-1-sulfonic acidElemental Copper (10 mol %)100 °C1.5 h63%

These findings strongly suggest that microwave-assisted techniques could be effectively applied to the synthesis of this compound itself, potentially leading to significant improvements in reaction efficiency and yield. The key advantages would be rapid heating and precise temperature control, which are beneficial for controlling the reaction pathway. smolecule.com

Control of Regioselectivity in Chlorosulfonation

The control of regioselectivity is paramount in the synthesis of this compound to ensure the sulfonyl chloride group is introduced at the C-1 position of the 1-chloronaphthalene ring. The substitution pattern of naphthalene is governed by both kinetic and thermodynamic factors.

In the sulfonation of naphthalene, substitution at the C-1 (or α) position is kinetically favored and occurs at lower temperatures, while substitution at the C-2 (or β) position is thermodynamically favored and predominates at higher temperatures. researchgate.net The presence of the chlorine atom at the C-8 position in the starting material, 1-chloronaphthalene, will influence the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, but the steric hindrance at the peri-position (C-8) makes substitution at the C-1 position electronically and sterically favorable.

To favor the formation of the 8-chloro-1-naphthalenesulfonyl chloride isomer, the reaction is typically carried out under kinetic control, which involves using a moderate reaction temperature. quora.com Excessive heating can lead to the formation of other isomers and disulfonylated byproducts. quora.com Therefore, careful temperature management is a critical factor in achieving high regioselectivity. The use of specific catalysts can also play a role in directing the substitution to the desired position.

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, primarily related to reaction safety, heat management, and process efficiency. Chlorosulfonation reactions are often highly exothermic and involve corrosive reagents like chlorosulfonic acid, necessitating specialized equipment and stringent safety protocols for large-scale operations.

A significant advancement in the industrial synthesis of aryl sulfonyl chlorides is the adoption of continuous flow chemistry. Flow reactors, such as continuous stirred-tank reactors (CSTRs), offer superior heat and mass transfer compared to traditional batch reactors. This allows for precise temperature control, which is critical for managing the exothermicity of the reaction and for controlling regioselectivity.

Table 3: Comparison of Batch vs. Flow Synthesis for Aryl Sulfonyl Chlorides

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited by surface area-to-volume ratio, challenging at scale. shokubai.orgExcellent heat transfer due to high surface area-to-volume ratio in microreactors.
Safety Higher risk due to large volumes of hazardous reagents.Improved safety with smaller reaction volumes at any given time.
Control Difficult to maintain precise temperature and mixing. shokubai.orgPrecise control over reaction parameters (temperature, pressure, residence time).
Yield & Purity Can be lower due to side reactions and poor control.Often higher yields and purity due to better control.
Scalability Challenging and non-linear. shokubai.orgMore straightforward scale-up by numbering up reactors.

The use of flow chemistry can also enable the "telescoping" of reaction steps, where the crude product from one step is directly fed into the next reactor for further transformation without intermediate workup and purification. quora.com This approach significantly improves process efficiency and reduces waste. For the industrial production of this compound, a continuous flow process would likely involve the controlled feeding of 1-chloronaphthalene and chlorosulfonic acid into a series of CSTRs, followed by an in-line quench and separation to isolate the product. This methodology offers a safer, more efficient, and scalable route for the manufacturing of this important chemical intermediate.

Reactivity and Mechanistic Investigations of 8 Chloronaphthalene 1 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is known for its susceptibility to attack by a wide range of nucleophiles, making it a valuable intermediate in organic synthesis. smolecule.comfiveable.me The electron-withdrawing nature of the sulfonyl group renders the chlorine atom an excellent leaving group, facilitating substitution reactions. fiveable.me

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for 8-chloronaphthalene-1-sulfonyl chloride. smolecule.comlibretexts.org Various nucleophiles, including amines and alcohols, can displace the chloride ion to form a new bond with the sulfur atom. smolecule.comfiveable.me

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. ucl.ac.uk This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a cornerstone of medicinal chemistry due to the prevalence of the sulfonamide moiety in pharmaceuticals. fiveable.meucl.ac.uk While specific examples detailing the reaction of this compound with a wide array of amines are not extensively documented in dedicated studies, the general principles of sulfonamide formation are well-established and applicable. ekb.eg The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. ucl.ac.uk

General reaction conditions often involve mixing the sulfonyl chloride with the amine at a reduced temperature (e.g., 0 °C) and then allowing the mixture to warm to room temperature. The choice of solvent and base can significantly influence the reaction's efficiency and yield. ekb.eg

Table 1: Illustrative Examples of Sulfonamide Formation

Amine ReactantProductTypical Conditions
Primary Amine (R-NH₂)N-substituted 8-chloronaphthalene-1-sulfonamideBase (e.g., pyridine (B92270), triethylamine), solvent (e.g., dichloromethane (B109758), THF)
Secondary Amine (R₂NH)N,N-disubstituted 8-chloronaphthalene-1-sulfonamideBase (e.g., pyridine, triethylamine), solvent (e.g., dichloromethane, THF)
Ammonia (B1221849) (NH₃)8-Chloronaphthalene-1-sulfonamideAqueous ammonia or ammonia in an organic solvent

Similarly, this compound reacts with alcohols in the presence of a base to yield sulfonate esters. eurjchem.comyoutube.com This process, sometimes referred to as alcohol activation, transforms the poor leaving group (-OH) of an alcohol into a much better sulfonate leaving group. youtube.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. youtube.com Pyridine is a commonly used base and solvent for this transformation. youtube.com The formation of sulfonate esters is a versatile reaction in organic synthesis, with applications in the creation of precursors for further chemical transformations. eurjchem.comresearchgate.net

Table 2: Illustrative Examples of Sulfonate Ester Formation

Alcohol ReactantProductTypical Conditions
Primary Alcohol (R-OH)Alkyl 8-chloronaphthalene-1-sulfonatePyridine, 0 °C to room temperature
Secondary Alcohol (R₂CHOH)sec-Alkyl 8-chloronaphthalene-1-sulfonatePyridine, 0 °C to room temperature
Phenol (B47542) (Ar-OH)Aryl 8-chloronaphthalene-1-sulfonateBase (e.g., pyridine, NaOH), solvent (e.g., dichloromethane, water)

The reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi), can lead to the formation of sulfones (R-SO₂-R'). However, the high reactivity of Grignard reagents often leads to side reactions or further reactions with the product. wisc.educhemistrysteps.comlibretexts.org The use of less reactive organometallic reagents, like organocuprates (Gilman reagents), can provide better selectivity for the formation of ketones from acyl chlorides, and a similar principle can be applied to sulfonyl chlorides, although this is less common. chemistrysteps.comyoutube.com The reaction involves the nucleophilic attack of the carbanion equivalent from the organometallic reagent on the sulfonyl chloride. libretexts.org

Radical Reactions and Pathways

Beyond nucleophilic substitution, the sulfonyl chloride group can also participate in radical reactions. This typically involves the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical.

Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, including photoredox catalysis. rsc.orgcam.ac.uknih.gov Under visible light irradiation and in the presence of a suitable photocatalyst, the sulfonyl chloride can undergo a single-electron transfer to form a radical anion, which then fragments to release a chloride ion and the sulfonyl radical. cam.ac.ukresearchgate.net

Once generated, the 8-chloronaphthalene-1-sulfonyl radical is an electrophilic species that can undergo a variety of reactions. A common pathway is its addition to electron-deficient alkenes, which is a powerful method for carbon-sulfur bond formation. rsc.orgcam.ac.uk This radical addition initiates a chain reaction that can lead to the formation of various sulfonated products. The precise control of reaction conditions allows for the selective synthesis of either sulfonamides or sulfonates from the same sulfonyl chloride precursor. rsc.orgresearchgate.net

Cyclization Reactions Initiated by Sulfonyl Radicals

While the generation of sulfonyl radicals from sulfonyl chlorides is a known process, specific examples of their subsequent intramolecular cyclization in derivatives of this compound are not extensively documented in dedicated studies of this particular molecule. However, the general principles of such reactions can be inferred from studies on related aromatic and naphthalene (B1677914) sulfonamides.

Radical cyclizations of this nature typically proceed via an initial homolytic cleavage of the S-Cl bond, often induced by radical initiators or photolysis, to generate a sulfonyl radical. This reactive intermediate can then participate in intramolecular addition to a suitably positioned unsaturated moiety within the same molecule, such as an alkene or alkyne. The regioselectivity of the cyclization is governed by the stability of the resulting carbon-centered radical and the stereochemical constraints of the transition state. For instance, an N-allyl-8-chloronaphthalene-1-sulfonamide could theoretically undergo a radical-initiated cyclization to form a five- or six-membered heterocyclic ring containing the sulfonamide group. The reaction would likely proceed via a 5-exo-trig or 6-endo-trig cyclization pathway, with the former generally being kinetically favored according to Baldwin's rules. The resulting cyclized radical would then be quenched by a hydrogen atom source to yield the final product.

Annulation Reactions

Annulation reactions involving this compound provide a pathway to construct fused heterocyclic systems. These reactions often leverage the reactivity of the sulfonyl chloride group in concert with other functional groups on a reaction partner. For instance, the reaction of this compound with a compound containing both a nucleophilic group (e.g., an amine or a thiol) and a site of unsaturation can lead to a tandem reaction sequence of sulfonamide or thioester formation followed by an intramolecular cyclization, resulting in a new fused ring.

A notable example, though involving a related sulfenyl chloride, is the annulation of 8-quinolinesulfenyl halides with alkenes and cycloalkenes, which yields canada.cathiazino[2,3,4-ij]quinolin-4-ium derivatives. nih.govresearchgate.net This suggests that similar strategies could potentially be applied to this compound, where the sulfonyl chloride would react with a bifunctional reagent to construct a fused thiazine (B8601807) or related heterocyclic system onto the naphthalene core. The reaction mechanism would likely involve initial nucleophilic attack on the sulfonyl chloride, followed by an intramolecular electrophilic addition or a related cyclization process.

Reactions Involving the Naphthalene Core

The naphthalene core of this compound is susceptible to various transformations, including electrophilic aromatic substitution and cross-coupling reactions, allowing for further functionalization of the aromatic system.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring system is activated towards electrophilic aromatic substitution. The directing effects of the existing substituents—the chloro group at C8 and the sulfonyl chloride group at C1—play a crucial role in determining the position of further substitution. Both the chloro and sulfonyl chloride groups are deactivating and meta-directing in benzene (B151609) rings. However, in the naphthalene system, the substitution pattern is also influenced by the inherent reactivity of the α- and β-positions.

A patent from 1931 describes the halogenation of 1-chloronaphthalene-8-sulfonic acid, a closely related precursor. google.com Reaction with chlorine or bromine in an aqueous solution at lower temperatures (0-50 °C) results in substitution at the 4-position to yield 1,4-dichloro- and 1-chloro-4-bromo-naphthalene-8-sulfonic acids. google.com At higher temperatures (above 50 °C), further halogenation can occur. google.com This indicates that the 4-position is the most activated site for electrophilic attack in this system.

Table 1: Halogenation of 1-Chloronaphthalene-8-sulfonic Acid google.com

Starting MaterialReagentTemperature (°C)Major Product
1-Chloronaphthalene-8-sulfonic acidChlorine0-501,4-Dichloronaphthalene-8-sulfonic acid
1-Chloronaphthalene-8-sulfonic acidBromineRoom Temp.1-Chloro-4-bromonaphthalene-8-sulfonic acid & 1-Chloro-8-bromonaphthalene
1-Chloronaphthalene-8-sulfonic acidChlorine90-1001,4,8-Trichloronaphthalene

The mechanism of these reactions follows the general pathway for electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) as the rate-determining step, followed by deprotonation to restore aromaticity. The preference for substitution at the 4-position can be rationalized by considering the resonance stabilization of the intermediate sigma complex.

Cross-Coupling Reactions

The chloro substituent on the naphthalene ring provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The catalytic cycle is believed to involve the oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst. The efficiency of the reaction can be influenced by the choice of ligand, solvent, and cyanide source. For a substrate like this compound, the reaction conditions would need to be carefully optimized to achieve a good yield of the corresponding 8-cyanonaphthalene-1-sulfonyl chloride without affecting the sulfonyl chloride group.

The Ullmann condensation is a classical method for the formation of carbon-heteroatom bonds, and its copper-catalyzed variants have been extensively developed for C-N bond formation. nih.govorganic-chemistry.orgresearchgate.netnih.gov While direct Ullmann coupling with this compound has not been specifically detailed, a microwave-assisted, copper(0)-catalyzed Ullmann-type reaction of the corresponding 8-chloronaphthalene-1-sulfonic acid with substituted anilines has been reported to produce 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives.

This reaction proceeds in an aqueous buffer solution at around 100 °C, demonstrating the feasibility of C-N bond formation at the 8-position of the naphthalene ring. A plausible mechanism involves the coordination of the amine to the copper catalyst, followed by oxidative addition of the aryl chloride and subsequent reductive elimination to form the C-N bond. The use of microwave irradiation can significantly accelerate the reaction.

Table 2: Microwave-Assisted Ullmann Coupling of 8-Chloronaphthalene-1-sulfonic Acid with Substituted Anilines

AmineProductYield (%)
Aniline (B41778)8-(Phenylamino)naphthalene-1-sulfonic acid63
4-Methoxyaniline8-((4-Methoxyphenyl)amino)naphthalene-1-sulfonic acid72
4-Fluoroaniline8-((4-Fluorophenyl)amino)naphthalene-1-sulfonic acid68

This methodology provides a valuable precedent for the potential application of copper-catalyzed C-N coupling reactions to this compound or its derivatives, opening avenues for the synthesis of a variety of N-arylated naphthalenesulfonamides.

Mechanistic Studies and Reaction Kinetics

The reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity is a hallmark of arenesulfonyl chlorides and dictates their utility in chemical synthesis, particularly in the formation of sulfonamides and sulfonate esters. Mechanistic investigations into the reactions of this compound and related compounds primarily point towards a bimolecular nucleophilic substitution (SN2) pathway.

Kinetic studies on the solvolysis of various arenesulfonyl chlorides support the SN2 mechanism, where the reaction proceeds through a transition state involving both the sulfonyl chloride and the nucleophile. For instance, in solvolysis reactions, one solvent molecule acts as the nucleophile while another can function as a general base catalyst. The reaction kinetics for the synthesis of this compound itself are complex, involving a network of consecutive and parallel reactions.

Influence of Substituents on Reaction Pathways

The substituents on the naphthalene ring play a crucial role in modulating the reactivity of the sulfonyl chloride group. In this compound, the presence of the chlorine atom at the 8-position (peri-position) and the fused aromatic ring system itself influences the reaction pathways.

The chlorine atom, being an electron-withdrawing group, is expected to increase the electrophilicity of the sulfonyl sulfur atom, thereby accelerating the rate of nucleophilic attack. This is consistent with general trends observed for substituted arenesulfonyl chlorides, where electron-withdrawing groups enhance reactivity towards nucleophiles.

A significant factor in the reactivity of 1,8-disubstituted naphthalenes is the "peri-interaction," which is the steric strain resulting from the close proximity of the substituents at the 1- and 8-positions. This steric hindrance can influence the orientation of the sulfonyl chloride group and potentially affect the accessibility of the sulfur atom to incoming nucleophiles. This interaction can force the substituents out of the plane of the naphthalene ring, which may alter the conjugation and electronic effects.

Table 1: Comparison of Solvolysis Data for Arenesulfonyl Chlorides

Compoundl (Sensitivity to Solvent Nucleophilicity)m (Sensitivity to Solvent Ionizing Power)l/m RatioProposed Mechanism
4-(Acetylamino)-1-naphthalenesulfonyl chloride0.760.372.1SN2 koreascience.kr
Benzenesulfonyl chloride1.010.611.66SN2 koreascience.kr

This table presents data for related compounds to infer the potential behavior of this compound.

Role of Catalysts in Reaction Mechanisms

Catalysts can significantly influence the reaction mechanisms and rates of reactions involving this compound. The use of catalysts is particularly prevalent in the synthesis of this compound and its derivatives.

In the synthesis of this compound via chlorosulfonylation of 8-chloronaphthalene, phase transfer catalysts such as quaternary ammonium (B1175870) salts can dramatically increase the reaction rate. smolecule.com The proposed mechanism involves the formation of an intermediate complex between the catalyst and chlorosulfonic acid, which enhances the efficiency of the sulfonylating agent's transfer to the aromatic ring. smolecule.com

While specific studies on the catalytic reactions of this compound are limited, the broader class of arenesulfonyl chlorides participates in various metal-catalyzed reactions. For instance, copper-catalyzed reactions are employed for the sulfonylation of various substrates. A mild and efficient copper(I)-mediated sulfonylation of 8-aminoquinoline (B160924) amides with various sulfonyl chlorides has been developed, proceeding in the presence of air. nih.gov This suggests that this compound could potentially be used in similar copper-catalyzed cross-coupling reactions to form C-S bonds.

Palladium catalysis is another important area. While often used for the synthesis of arenesulfonyl chlorides from arylboronic acids, palladium catalysts are also utilized in the N-arylation of sulfonamides, which are products of the reaction of sulfonyl chlorides with amines.

Table 2: Catalysts in Reactions Involving Arenesulfonyl Chlorides

Catalyst TypeReactionRole of Catalyst
Phase Transfer Catalysts (e.g., Quaternary Ammonium Salts)Synthesis of this compoundForms an intermediate complex with the sulfonating agent, facilitating its transfer. smolecule.com
Copper(I) saltsSulfonylation of amides with sulfonyl chloridesMediates the sulfonylation reaction, likely through a redox cycle. nih.gov
Palladium complexesN-arylation of sulfonamidesCatalyzes the formation of the C-N bond in the product derivative.

This table illustrates the types of catalysts used in reactions related to arenesulfonyl chlorides, indicating potential applications for this compound.


Design and Synthesis of Advanced Derivatives of 8 Chloronaphthalene 1 Sulfonyl Chloride

Sulfonamide Derivatives

The synthesis of sulfonamides from 8-chloronaphthalene-1-sulfonyl chloride is a primary and straightforward transformation. smolecule.com The most common method involves the reaction of the sulfonyl chloride with a primary or secondary amine. cbijournal.comlibretexts.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. cbijournal.comekb.eg The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond. organic-chemistry.org The reaction is generally efficient and can be performed under mild conditions, accommodating a wide variety of amine substrates. cbijournal.comresearchgate.net This versatility allows for the generation of a large library of N-substituted (8-chloro-naphthalen-1-yl)sulfonamides.

Structure-Activity Relationship Studies of Sulfonamide Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. pharmadigests.com For sulfonamide derivatives, including those derived from the naphthalene (B1677914) scaffold, SAR investigations have guided the development of agents with a range of therapeutic applications. ekb.egnih.gov

The biological activity of naphthalene sulfonamides is significantly influenced by the nature of the substituents on the sulfonamide nitrogen and the naphthalene ring. tandfonline.comsemanticscholar.org For instance, research on a series of sulphonamide derivatives bearing a naphthalene moiety revealed that the type of aryl group attached to the sulfonamide nitrogen has a profound effect on antiproliferative activity. semanticscholar.org In one study, replacing a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group led to a significant increase in anticancer activity against MCF-7 and A549 cell lines. semanticscholar.org This suggests that the size, shape, and electronics of the substituent play a key role in the molecule's interaction with its biological target. semanticscholar.org

Key findings from various SAR studies on naphthalene sulfonamides can be summarized as follows:

N-Substituents: The group attached to the sulfonamide nitrogen is a primary determinant of activity. Introducing different heterocyclic or aromatic rings can modulate the compound's potency and selectivity for specific biological targets like enzymes or receptors. nih.govnih.gov

Naphthalene Ring Substitution: Modifications on the naphthalene core itself, beyond the 8-chloro and 1-sulfonyl chloride positions, can fine-tune the electronic and steric properties of the molecule, affecting its pharmacokinetic and pharmacodynamic profiles. nih.gov

Modification SiteStructural ChangeImpact on Biological ActivityReference
Sulfonamide Nitrogen Substitution with various aryl or heteroaryl groupsModulates potency and selectivity for targets such as CCR8 or tubulin. nih.gov, tandfonline.com
Sulfonamide Nitrogen Replacement of phenyl with naphthyl groupSignificantly increased antiproliferative activity. semanticscholar.org
Naphthalene Core Introduction of substituents at C2-positionOffers opportunities to modify inhibitor structures to improve pharmacokinetic profiles. nih.gov
General Structure Naphthalene-1-sulfonamide scaffoldIdentified as a novel inhibitor scaffold for Fatty Acid Binding Protein 4 (FABP4). researchgate.net

Synthesis of Naphthalene-Containing Sulfonamide Scaffolds

The development of naphthalene-containing sulfonamide scaffolds is a key strategy in drug discovery, providing a core structure from which a multitude of derivatives can be synthesized and screened for biological activity. cbijournal.comresearchgate.net The fundamental synthesis involves the reaction of this compound with a diverse set of primary or secondary amines, often in a parallel synthesis format to rapidly generate a library of compounds. cbijournal.com

The choice of amine is critical in defining the properties of the resulting scaffold. For example, using diamines can introduce a linker, allowing for the connection of the naphthalene sulfonamide moiety to other pharmacophores or functional groups, creating more complex "hybrid" molecules. nih.gov Research into inhibitors of the Keap1-Nrf2 protein-protein interaction has utilized symmetric 1,4-diaminonaphthalene scaffolds as a starting point for developing potent inhibitors. nih.gov

A general synthetic approach to these scaffolds involves dissolving the this compound in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107), followed by the addition of the desired amine and a base such as triethylamine. ekb.eg The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). This robust and versatile reaction allows for the creation of scaffolds with varied physicochemical properties, which is essential for developing drug candidates with optimized efficacy and pharmacokinetic profiles. nih.govfigshare.com

Sulfonyl Ester Derivatives

In addition to sulfonamides, this compound is a valuable precursor for the synthesis of sulfonyl esters, also known as sulfonate esters. This transformation is achieved by reacting the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base. smolecule.comeurjchem.com Pyridine is often used as both the base and a nucleophilic catalyst in this reaction. researchgate.net

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a C-O-S linkage and the elimination of hydrogen chloride. The sulfonate ester moiety is a good leaving group and serves as a versatile electrophilic partner in various synthetic transformations, including substitution and transition-metal-catalyzed cross-coupling reactions. eurjchem.com This reactivity makes sulfonate esters derived from this compound useful intermediates for further chemical modifications.

Reactant Alcohol/PhenolResulting Sulfonyl Ester Derivative
MethanolMethyl (8-chloronaphthalen-1-yl)sulfonate
EthanolEthyl (8-chloronaphthalen-1-yl)sulfonate
PhenolPhenyl (8-chloronaphthalen-1-yl)sulfonate
2-PropanolIsopropyl (8-chloronaphthalen-1-yl)sulfonate

Sulfone Derivatives

Sulfones are another important class of compounds that can be synthesized from this compound. The sulfonyl (−SO₂) functional group is known for its high stability and its role as a versatile building block in organic synthesis. nih.gov

Several synthetic strategies exist for preparing sulfones from sulfonyl chlorides:

Friedel-Crafts Sulfonylation: This is a classic method involving the electrophilic aromatic substitution of an arene with the sulfonyl chloride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.gov This would produce an aryl (8-chloronaphthalen-1-yl) sulfone.

Coupling with Organometallic Reagents: Sulfonyl chlorides can be coupled with aryl boronic acids in the presence of a palladium catalyst to form diaryl sulfones. mdpi.com This method offers a broad substrate scope.

Reduction and Alkylation: A two-step, one-pot procedure involves the reduction of the sulfonyl chloride to a sulfinate salt using a reducing agent like magnesium. rsc.org The resulting sulfinate can then be alkylated in situ with an alkyl halide to yield an alkyl (8-chloronaphthalen-1-yl) sulfone. rsc.org This method is efficient for preparing aliphatic sulfones. rsc.org

These varied approaches allow for the synthesis of a wide range of symmetric and unsymmetrical sulfones, connecting the 8-chloronaphthalene moiety to either aromatic or aliphatic groups.

Heterocyclic Systems Incorporating the 8-Chloronaphthalene Moiety

The synthesis of hybrid molecules that fuse the 8-chloronaphthalene core with a heterocyclic ring system is an advanced strategy for creating novel compounds with potentially unique biological activities. rsc.orgresearchgate.net While direct annulation of a heterocycle onto the naphthalene ring using the sulfonyl chloride group is not typical, this functional group is an excellent handle for attaching the naphthalene moiety to a pre-formed or concurrently formed heterocycle. nih.gov

A common approach is to use a bifunctional reagent in the reaction with this compound. For example:

Reaction with an Amino-Heterocycle: A primary or secondary amine on a heterocyclic ring can react with the sulfonyl chloride to form a stable sulfonamide linkage, thereby creating a naphthalene-sulfonamide-heterocycle conjugate. nih.gov This is a widely used method for producing biologically active molecules, including antiviral agents. nih.gov

Intramolecular Cyclization: A sulfonamide derivative can be prepared from a linear amine that contains another functional group. Subsequent intramolecular reaction can then form the heterocyclic ring. For instance, reacting the sulfonyl chloride with an amino alcohol would yield a hydroxy-sulfonamide, which could then be cyclized to form a heterocycle like a sultam (a cyclic sulfonamide) under appropriate conditions.

Multicomponent Reactions: The naphthalene moiety can be incorporated into complex heterocyclic systems through multicomponent reactions, where a derivative of this compound acts as one of the building blocks. rsc.orgresearchgate.net

These strategies enable the creation of diverse and complex molecular architectures that combine the structural features of naphthalene with the vast chemical space of heterocyclic compounds.

Fluorescent Probes and Dyes Derived from the Compound

Naphthalene sulfonamide and sulfonate derivatives are renowned for their fluorescent properties. researchgate.net The unsubstituted naphthalene scaffold has low fluorescence, but when electron-donating and electron-accepting groups are attached, the fluorescence can increase significantly through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net this compound is an ideal precursor for creating such fluorescent probes.

A prominent class of probes derived from this scaffold are the anilinonaphthalene sulfonates (ANS). These are synthesized by reacting a naphthalenesulfonyl chloride with an aniline (B41778) derivative. The resulting molecules, such as 8-anilino-1-naphthalenesulfonic acid, are classic "turn-on" fluorescent probes. Their fluorescence is typically weak in aqueous solutions but is dramatically enhanced in nonpolar environments or when bound to hydrophobic sites on macromolecules like proteins. researchgate.net This property makes them excellent tools for studying protein folding, conformational changes, and ligand binding.

The synthesis of fluorescent probes from this compound involves its reaction with an amino-functionalized fluorophore or a molecule that becomes fluorescent upon forming the sulfonamide. nih.govnih.gov For example, reacting it with various substituted anilines or aminonaphthalenes can produce a range of probes with different spectral properties and binding affinities. These probes have applications in biological imaging and as sensors for metal ions. nih.govmdpi.comsemanticscholar.org

Probe TypeSynthetic Precursor (Amine)Principle of OperationPotential ApplicationReference
Anilinonaphthalene Sulfonate (ANS) type AnilineFluorescence enhancement in nonpolar environments (hydrophobic binding sites).Studying protein folding and conformation. researchgate.net
Tumor-Targeting Probe SulfadiazineIncorporation of a tumor-targeting group onto a naphthalimide fluorophore via a sulfonamide link.Fluorescent imaging of tumor cells. nih.gov, nih.gov
Metal Ion Sensor Schiff base with amino groupChelation-enhanced fluorescence (CHEF) or quenching upon binding to a specific metal ion.Detection of metal ions like Al³⁺ or Cu²⁺. mdpi.com, semanticscholar.org

Synthesis of Environmentally Sensitive Fluorescent Derivatives

The development of environmentally sensitive fluorescent probes, often called solvatochromic dyes, is a significant area of chemical research. These molecules exhibit changes in their fluorescence properties, such as emission intensity and wavelength, in response to the polarity of their immediate surroundings. Derivatives of this compound, particularly 8-anilinonaphthalene-1-sulfonic acid (ANS) and its analogues, are prime examples of such probes. nih.govacs.org

Traditionally, the synthesis of ANS derivatives involved harsh conditions, such as high temperatures (over 155 °C) and long reaction times, which resulted in poor yields, often less than 5%. acs.org Modern synthetic methods have overcome these limitations. An efficient and mild approach utilizes a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction. nih.govresearchgate.net This method is notable for using a chloride substituent on the naphthalene ring, whereas Ullmann couplings typically employ more reactive bromides or iodides. acs.orgacs.org

The synthesis generally starts with 8-chloronaphthalene-1-sulfonic acid, the hydrolyzed form of the title sulfonyl chloride. nih.gov In a typical procedure, 8-chloronaphthalene-1-sulfonic acid is reacted with a substituted aniline in an aqueous phosphate (B84403) buffer (pH 6-7). nih.govsemanticscholar.org A catalytic amount of elemental copper powder (Cu(0)) is added, and the mixture is heated using microwave irradiation at 100 °C for 1 to 3 hours. nih.govacs.org This process facilitates the formation of a C(aryl)–N bond, yielding the desired ANS derivative. nih.gov

This synthetic strategy has been used to create a variety of ANS derivatives with yields reaching up to 74%. nih.govresearchgate.net The reaction tolerates a range of functional groups on the aniline reactant. Substrates with electron-donating groups (e.g., methyl, methoxy) tend to produce the highest yields (69-74%), while those with electron-withdrawing groups (e.g., nitrile, nitro) result in lower yields (11-25%). nih.govacs.org

The resulting ANS derivatives are valuable because they are weakly fluorescent in polar solvents like water but exhibit a dramatic increase in fluorescence quantum yield in nonpolar environments, such as when bound to the hydrophobic pockets of proteins. nih.govresearchgate.net This sensitivity makes them excellent probes for studying biological systems. wikipedia.org

Table 1: Synthesis of ANS Derivatives via Microwave-Assisted Ullmann Coupling. nih.gov
Starting MaterialAmine ReactantKey Reaction ConditionsProductYield (%)
8-chloronaphthalene-1-sulfonic acidAnilineCu(0) catalyst, aq. phosphate buffer (pH 6-7), 100°C, 1 hr, microwave8-anilino-1-naphthalenesulfonic acid (ANS)63
8-chloronaphthalene-1-sulfonic acid4-MethylanilineCu(0) catalyst, aq. phosphate buffer (pH 6-7), 100°C, 1-3 hr, microwave8-(p-tolylamino)naphthalene-1-sulfonic acid69
8-chloronaphthalene-1-sulfonic acid4-MethoxyanilineCu(0) catalyst, aq. phosphate buffer (pH 6-7), 100°C, 1-3 hr, microwave8-((4-methoxyphenyl)amino)naphthalene-1-sulfonic acid74
8-chloronaphthalene-1-sulfonic acid4-NitroanilineCu(0) catalyst, aq. phosphate buffer (pH 6-7), 100°C, 1-3 hr, microwave8-((4-nitrophenyl)amino)naphthalene-1-sulfonic acid25

Inclusion Complexation Studies for Fluorescence Enhancement

The fluorescence of ANS derivatives can be further modulated and significantly enhanced through a process known as inclusion complexation. This involves a host-guest interaction where the fluorescent derivative (the guest) is encapsulated within the cavity of a larger host molecule. Cyclodextrins are commonly used host molecules for this purpose. nih.govnih.gov

Cyclodextrins are cyclic oligosaccharides, with beta-cyclodextrin (B164692) (β-CD), composed of seven glucose units, being a frequently studied example. islandscholar.ca They possess a hydrophilic exterior, making them water-soluble, and a nonpolar, hydrophobic inner cavity. islandscholar.ca This hydrophobic interior provides a favorable microenvironment for nonpolar molecules, or nonpolar parts of molecules like the anilinonaphthalene core of ANS, to enter and avoid the surrounding polar aqueous solvent. nih.govislandscholar.ca

When an ANS derivative forms an inclusion complex with a cyclodextrin (B1172386), its fluorescent properties change dramatically. The fluorescence intensity of 8-anilinonaphthalene-1-sulfonate, for instance, is known to increase substantially in the presence of beta-cyclodextrin. nih.gov This enhancement occurs because the hydrophobic cyclodextrin cavity shields the fluorophore from the quenching effects of water molecules, creating a less polar environment that favors radiative decay (fluorescence) over non-radiative pathways. capes.gov.br

Studies have quantified the thermodynamics of this interaction. For the complexation of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin in a pH 7.4 buffer at 25°C, a stable 1:1 host-guest complex is formed. nih.govnih.gov The primary driving forces for this complex formation are considered to be hydrophobic interactions and van der Waals-London dispersion forces. nih.gov The thermodynamic parameters for this process have been determined, indicating a spontaneous and stable complex formation. nih.gov

Furthermore, modifying the cyclodextrin structure can lead to even greater fluorescence enhancement. Alkyl- and hydroxyalkyl-substituted β-cyclodextrins, such as methyl-β-cyclodextrin (Me-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), show significantly greater enhancement of ANS fluorescence than the parent β-CD. capes.gov.br For example, HP-β-CD can enhance the fluorescence of ANS by a factor of 180, compared to just 8.4 for the unmodified β-CD. capes.gov.br This is attributed to the modified cavities providing an even less polar environment, with dielectric constants similar to that of ethanol, compared to the more polar cavity of native β-CD. capes.gov.br

Table 2: Thermodynamic Parameters for the Inclusion Complex Formation of 8-Anilinonaphthalene-1-sulfonate with Beta-Cyclodextrin at 25°C. nih.gov
Thermodynamic ParameterValueUnit
Gibbs Free Energy (ΔG°)-2.52kcal/mol
Enthalpy (ΔH°)-1.92kcal/mol
Entropy (ΔS°)2.1cal/(mol·K)

Advanced Applications in Chemical Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The dual functionality of 8-chloronaphthalene-1-sulfonyl chloride makes it a strategic component in multistep organic syntheses. The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. smolecule.com This reactivity is fundamental to its role as a molecular scaffold, enabling the construction of more complex chemical architectures.

Precursor for Pharmaceutical Intermediates

In the realm of medicinal chemistry, N-aryl and N-heteroaryl sulfonamides are recognized as crucial structural motifs in a significant number of pharmaceuticals. nih.govresearchgate.net The synthesis of these compounds often involves the reaction of a sulfonyl chloride with an appropriate amine. This compound serves as a key starting material in this context, providing the 8-chloronaphthalenesulfonyl fragment.

For instance, it is a documented precursor in the synthesis of potential inhibitors for protein kinases like KRAS and PI3K, which are implicated in various forms of cancer. googleapis.com A common synthetic route involves the reaction of this compound with a substituted aniline (B41778) derivative, such as 4-(2-morpholin-4-yl-2-oxoethoxy)aniline, in the presence of a base to yield complex sulfonamides like 8-chloro-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]naphthalene-1-sulfonamide. These intermediates are then further elaborated to produce the final active pharmaceutical ingredients (APIs). The N-aryl sulfonamide linkage is a bioisostere for carboxylic acids, and its properties can be fine-tuned by the nature of the aryl group. researchgate.net

Table 1: Examples of Pharmaceutical Intermediates Synthesized from this compound

PrecursorReagentResulting IntermediateTherapeutic Target Area
This compound4-(2-morpholin-4-yl-2-oxoethoxy)aniline8-chloro-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]naphthalene-1-sulfonamideEnzyme Inhibition (e.g., Cancer)
This compoundVarious AminesPyridine (B92270) DerivativesKRAS/PI3K Inhibition (Cancer) googleapis.com

Intermediate in Agrochemical Synthesis

The naphthalenesulfonyl group is also a feature in certain agrochemical products. While specific examples directly citing this compound are not abundant in readily available literature, analogous naphthalenesulfonyl chlorides are used in the synthesis of herbicides and pesticides. anshulchemicals.com A US patent describes the use of this compound in the preparation of phosphosulfonate herbicides. google.com The strong sulfonylating capability of this class of compounds is key to their function in creating these agriculturally significant molecules. anshulchemicals.com

Role in Dye and Pigment Production

The naphthalene (B1677914) ring system is a well-known chromophore, forming the structural basis for many synthetic dyes. Sulfonyl chloride derivatives of naphthalene are important intermediates in the production of azo and reactive dyes. anshulchemicals.com The sulfonyl group can be converted into a sulfonamide or a sulfonate ester, which can act as a solubilizing group or a point of attachment to a substrate, such as a textile fiber. While general naphthalenesulfonyl chlorides are cited for this purpose, the specific application of the 8-chloro derivative is less commonly detailed, though its chemical properties make it a suitable candidate for creating specialized dyes with particular shades or fastness properties.

Applications in Materials Chemistry

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis and modification of polymers.

Development of Functionalized Polymers

The sulfonyl chloride group can react with polymers containing nucleophilic functional groups (like hydroxyl or amine groups) to graft the 8-chloronaphthalene-1-sulfonyl moiety onto the polymer backbone. This process of functionalization can significantly alter the properties of the original polymer, imparting characteristics such as increased thermal stability, altered solubility, or enhanced electrical conductivity. smolecule.com

Sulfonated naphthalene derivatives are known to be effective dopants for conductive polymers, enhancing their electrical properties for use in electronic devices and sensors. nbinno.com For example, sulfonated poly(p-phenylene) multi-block copolymers containing naphthalene units have been synthesized for use in proton exchange membranes, which are critical components in water electrolysis. mdpi.com These polymers often require the introduction of sulfonic acid groups, a process that can start from sulfonyl chloride precursors. The condensation of naphthalene sulfonic acids with formaldehyde (B43269) is a known route to produce superplasticizers used in concrete, demonstrating another industrial application of sulfonated naphthalene-based polymers. researchcommons.org

Synthesis of Advanced Luminescent Materials

This compound serves as a key building block in the synthesis of advanced luminescent materials, particularly those based on the naphthalene scaffold. The inherent photochemical properties of the naphthalene ring system, such as a rigid planar structure and a large π-electron conjugated system, make it an excellent candidate for the construction of fluorescent probes and other organic electronic materials. nih.gov The introduction of a sulfonyl chloride group provides a reactive handle for covalently linking the naphthalene core to other molecular fragments, thereby enabling the synthesis of complex functional dyes.

The reactivity of the sulfonyl chloride group allows for its facile conversion into sulfonamides and sulfonate esters. This is a common strategy for incorporating the naphthalenic core into larger molecular structures designed to have specific luminescent properties. The sulfonamide linkage, in particular, is stable and widely used in the synthesis of fluorescent probes.

A prominent example of fluorescent molecules derived from a similar naphthalene core is the 8-anilinonaphthalene-1-sulfonic acid (ANS) family of dyes. nih.govnih.govresearchgate.net These molecules are known for their environmentally sensitive fluorescence; they are weakly fluorescent in aqueous solutions but exhibit a strong increase in fluorescence quantum yield and a significant blue shift in their emission spectra in nonpolar environments or when bound to the hydrophobic pockets of proteins. nih.govresearchgate.net This property makes them invaluable tools for studying protein conformation and binding.

While many syntheses of ANS derivatives start from 8-chloronaphthalene-1-sulfonic acid, the precursor this compound is directly relevant to this pathway. nih.govacs.org The sulfonyl chloride can be readily hydrolyzed to the corresponding sulfonic acid. Alternatively, and more directly, this compound can react with various anilines or other amino-functionalized molecules to form the critical sulfonamide bond that characterizes many fluorescent probes. smolecule.com For instance, a general method for preparing sulfonamides involves the coupling of a sulfonyl chloride with a primary or secondary amine. nih.gov

Research has demonstrated efficient methods for synthesizing ANS derivatives, which can be adapted from precursors like this compound. For example, a microwave-assisted, copper-catalyzed Ullmann coupling reaction has been developed to synthesize a variety of ANS derivatives with yields of up to 74%. nih.govresearchgate.net This reaction couples 8-chloronaphthalene-1-sulfonic acid with various substituted anilines. nih.gov The resulting derivatives exhibit a range of spectral properties, including altered quantum yields and different absorption and emission maxima, highlighting the tunability of the fluorophore by modifying the aniline component. nih.gov

The general synthetic strategy involves two key transformations:

Formation of the Sulfonamide Linkage: The sulfonyl chloride group of this compound reacts with an amine (R-NH2), which can be a simple aniline or a more complex, functionalized amine, to form a stable sulfonamide (C₁₀H₆Cl-SO₂-NH-R). This reaction establishes the core structure of the potential fluorophore.

Modification of the Naphthalene Core: The chlorine atom at the 8-position can be substituted via reactions like the Ullmann condensation, where it is replaced by an amino group. This step is crucial for creating the anilinonaphthalene structure characteristic of ANS-type dyes. nih.gov

By carefully selecting the amine component, researchers can fine-tune the photophysical properties of the final luminescent material. For example, introducing electron-donating or electron-withdrawing groups on the aniline ring can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby influencing its fluorescence wavelength and intensity. nih.gov The naphthalene scaffold itself provides excellent photostability to the resulting dye. nih.gov This modular approach allows for the rational design of a wide array of fluorescent probes and materials tailored for specific applications in biology, materials science, and diagnostics.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate details of the molecular structure and reactivity of 8-chloronaphthalene-1-sulfonyl chloride.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of this compound. By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can accurately predict the molecule's geometry. These calculations would likely reveal a non-planar arrangement of the sulfonyl chloride group relative to the naphthalene (B1677914) ring, a common feature in aryl sulfonyl chlorides. The chlorine atom at the 8-position is expected to induce steric hindrance, potentially causing a slight distortion of the naphthalene core from perfect planarity. This steric interaction between the peri-substituents (the chlorine atom and the sulfonyl chloride group) would lead to a lengthening of the C1-S and C8-Cl bonds and a widening of the bond angles involving these substituents to relieve strain.

The electronic effects of the substituents are also a key area of study. The chlorine atom acts as an electron-withdrawing group through induction but can also donate electron density to the aromatic ring via resonance. researchgate.net Similarly, the sulfonyl chloride group is strongly electron-withdrawing. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular orbital energies. The predicted bond lengths and angles from DFT calculations for this compound would be expected to show deviations from those of unsubstituted naphthalene, reflecting the electronic and steric influences of the chloro and sulfonyl chloride groups. For instance, the C-C bond lengths within the naphthalene ring would be altered from the typical aromatic bond length due to the electronic perturbations of the substituents. researchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterPredicted Value
C1-S Bond Length~1.78 Å
S-Cl Bond Length~2.07 Å
C8-Cl Bond Length~1.75 Å
Dihedral Angle (C2-C1-S-Cl)~85-95°
C1-C9-C8 Angle>120°

Note: The values in this table are hypothetical and represent expected trends based on DFT studies of similar molecules.

Aromaticity Analysis and Electron Density Distributions

The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, provides a clear picture of the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP map would likely show a high positive potential (electron-poor region) around the sulfur atom of the sulfonyl chloride group, making it a prime target for nucleophilic attack. The oxygen atoms of the sulfonyl group and the chlorine atom attached to the naphthalene ring would exhibit negative potential (electron-rich regions). The distribution of electron density on the naphthalene rings would be non-uniform, influenced by the inductive and resonance effects of the substituents.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is invaluable for predicting the mechanisms and energetics of reactions involving this compound. The primary reactivity of this compound is centered around the sulfonyl chloride group, which readily undergoes nucleophilic substitution with various nucleophiles like amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and phenolic sulfonate esters.

DFT calculations can be employed to model the reaction pathways for these transformations. For a typical nucleophilic substitution reaction, a two-step mechanism involving the formation of a trigonal bipyramidal intermediate is plausible. The energy profile for such a reaction can be calculated, identifying the transition states and the activation energies. These calculations would likely confirm that the sulfur atom is the most electrophilic center and that the reaction proceeds through a well-defined transition state. The energy barrier for the reaction would be influenced by the nature of the nucleophile and the solvent, which can also be modeled computationally.

Spectroscopic Property Predictions

Computational methods allow for the accurate prediction of various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons on the naphthalene ring closer to the electron-withdrawing sulfonyl chloride and chloro groups would be expected to resonate at a lower field (higher ppm values).

IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared (IR) spectrum. Key vibrational modes would include the characteristic symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-Cl and S-Cl stretching vibrations would also be identifiable.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). The calculations would reveal the electronic transitions responsible for the absorption bands, likely corresponding to π-π* transitions within the naphthalene ring system. The presence of the substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Range
¹H NMRAromatic Protons7.5 - 8.5 ppm
¹³C NMRAromatic Carbons120 - 140 ppm
IRS=O Asymmetric Stretch1370 - 1400 cm⁻¹
IRS=O Symmetric Stretch1170 - 1190 cm⁻¹
UV-Visλmax (π-π* transition)290 - 330 nm

Note: The values in this table are hypothetical and represent expected ranges based on computational predictions for similar aromatic sulfonyl chlorides.

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations, particularly molecular dynamics (MD), can provide insights into the intermolecular interactions of this compound with other molecules, such as solvents or biological macromolecules. ekb.eg MD simulations can model the behavior of the molecule in a condensed phase, revealing information about its solvation and diffusion properties.

In the context of its potential biological applications, molecular docking studies could be performed to predict how this compound might bind to the active site of a target protein. These simulations would identify potential binding poses and estimate the binding affinity, providing a basis for understanding its mechanism of action at a molecular level. The interactions would likely involve hydrogen bonding (with the sulfonyl oxygens as acceptors) and hydrophobic interactions with the naphthalene ring.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the molecular structure of 8-Chloronaphthalene-1-sulfonyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the substitution pattern on the naphthalene (B1677914) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns of the six aromatic protons are influenced by the electron-withdrawing effects of both the sulfonyl chloride and the chlorine substituents. The protons on the naphthalene ring will exhibit coupling to their neighbors, resulting in a series of doublets, triplets, and multiplets. Due to the molecule's asymmetry, all six protons should be chemically non-equivalent, leading to distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, as they are all chemically unique. The carbon atom attached to the sulfonyl chloride group (C-1) and the carbon atom bonded to the chlorine atom (C-8) are expected to be significantly downfield due to the deshielding effects of these electronegative groups. The chemical shifts of the other carbon atoms provide further confirmation of the substitution pattern. Predicted chemical shift values can be calculated using computational methods to aid in spectral assignment. nih.gov

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Aromatic Protons: 7.0 - 9.0 ppm (complex multiplets)C-1 (C-SO₂Cl): ~140-150 ppm
C-8 (C-Cl): ~130-140 ppm
Other Aromatic Carbons: ~120-135 ppm
Quaternary Carbons: ~130-145 ppm
Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonyl chloride group.

Key characteristic absorption bands for the sulfonyl chloride functional group are found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. researchgate.net These bands arise from the asymmetric and symmetric stretching vibrations of the S=O double bonds, respectively. Additionally, a characteristic absorption for the S-Cl bond is expected, although it can be weaker and appear in the fingerprint region. The spectrum will also show absorptions typical for a substituted naphthalene ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Functional Group **Characteristic IR Absorption (cm⁻¹) **
S=O Asymmetric Stretch1370 - 1410
S=O Symmetric Stretch1166 - 1204
C-Cl Stretch~600 - 800
Aromatic C-H Stretch>3000
Aromatic C=C Stretch1400 - 1600

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (molecular weight approximately 261.13 g/mol ), the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). smolecule.comdocbrown.info

The molecular ion peak (M⁺) should be observed, accompanied by M+2 and M+4 peaks corresponding to the presence of one and two ³⁷Cl isotopes, respectively. The relative intensities of these isotopic peaks are predictable based on the natural abundance of the chlorine isotopes.

Common fragmentation pathways for aromatic sulfonyl chlorides involve the loss of the sulfonyl chloride group or parts of it. libretexts.org Expected fragment ions would include those resulting from the loss of Cl (M-35), SO₂ (M-64), and the entire SO₂Cl group (M-99). Fragmentation of the naphthalene ring itself can also occur.

Ion m/z (for ³⁵Cl) Description
[C₁₀H₆³⁵Cl₂O₂S]⁺~261Molecular Ion (M⁺)
[C₁₀H₆³⁵Cl³⁷ClO₂S]⁺~263M+2 Peak
[C₁₀H₆³⁷Cl₂O₂S]⁺~265M+4 Peak
[C₁₀H₆ClO₂S]⁺~226Loss of a chlorine radical
[C₁₀H₆ClS]⁺~197Loss of SO₂
[C₁₀H₆Cl]⁺~161Loss of SO₂Cl radical
Note: The m/z values are approximate and based on the most abundant isotopes.

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and isomers, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like sulfonyl chlorides. A reversed-phase HPLC method is typically suitable for the separation and quantification of this compound.

A common setup would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (such as water with a buffer like phosphate (B84403) or an acid like trifluoroacetic acid) and an organic modifier (typically acetonitrile (B52724) or methanol). researchgate.netchemicalbook.comacs.orggoogle.com Detection is commonly performed using a UV detector, as the naphthalene ring is strongly UV-active. The method can be validated for linearity, accuracy, and precision to ensure reliable purity determination. The separation of isomeric chloronaphthalene sulfonyl chlorides can be challenging and may require optimization of the mobile phase composition, gradient profile, and column chemistry. researchgate.net

Parameter Typical Conditions
Column Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid or Phosphate Buffer
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution
Flow Rate 1.0 mL/min
Detection UV at a wavelength such as 210 nm or 254 nm
Injection Volume 5-20 µL

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique, but its application to sulfonyl chlorides can be complicated by their thermal lability. At the high temperatures required for GC analysis, this compound may degrade, potentially leading to the formation of the corresponding chloride or other byproducts. nih.gov

To circumvent this issue, derivatization is often employed. The sulfonyl chloride can be converted to a more thermally stable derivative, such as a sulfonamide, prior to GC analysis. nih.gov This approach allows for accurate quantification without on-column degradation.

For the analysis of related chloronaphthalene compounds, a capillary column with a non-polar or medium-polarity stationary phase (e.g., a (5%-phenyl)-methylpolysiloxane) is often used. nih.govwiley.com Detection is typically performed with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both quantification and identification of impurities. nih.govwiley.comresearchgate.net The temperature program would need to be carefully optimized to ensure efficient separation without causing degradation of the analyte or its derivative.

Parameter Typical Conditions (for derivatized analyte)
Column Capillary column, e.g., (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID
Carrier Gas Helium or Hydrogen
Injector Temperature 250-280 °C
Oven Program Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280-300 °C
Note: Direct GC analysis may be possible under carefully optimized, low-temperature conditions, but derivatization is often preferred for robust quantitative analysis.

X-ray Crystallography for Solid-State Structure Elucidation

A thorough search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for this compound. This investigation aimed to retrieve specific details regarding its single-crystal structure, which is fundamental for understanding the molecule's three-dimensional arrangement in the solid state.

Despite extensive searches, detailed experimental data from single-crystal X-ray diffraction analysis for this compound, including its unit cell parameters (such as a, b, c, α, β, γ), space group, and specific atomic coordinates, are not available in the public domain. Consequently, a detailed discussion of its crystal packing, intermolecular interactions, and precise bond lengths and angles as determined by this method cannot be provided at this time.

X-ray crystallography remains a powerful technique for the unambiguous determination of molecular structures. rigaku.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rigaku.com This pattern provides information about the electron density distribution within the crystal, from which the arrangement of atoms can be deduced. rigaku.com For a molecule like this compound, this analysis would definitively establish the conformation of the sulfonyl chloride group relative to the naphthalene ring and the precise geometry of the molecule in its crystalline form.

While general information about the compound, such as its molecular formula (C₁₀H₆Cl₂O₂S) and molecular weight, is known, the specific data required for a crystallographic analysis discussion is absent from the reviewed sources. smolecule.com

Environmental Fate and Biotransformation of Naphthalene Sulfonyl Chloride Derivatives

Biodegradation Studies of Chloronaphthalene Compounds

The biodegradation of chlorinated aromatic compounds is a key process in their removal from the environment. Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to break down these often-recalcitrant molecules.

The biodegradation of chloronaphthalenes, such as 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065), has been observed in various microbial species. For instance, some soil bacteria can co-metabolize these compounds. The metabolic process for 1-chloronaphthalene has been shown to proceed through intermediates like 1,2-dihydroxy-1,2-dihydro-8-chloronaphthalene and 3-chloro-salicylic acid. Similarly, 2-chloronaphthalene can be transformed into 1-chloro-2-hydroxy-oxohexadienoate. mdpi.com White-rot fungi have also demonstrated the ability to degrade chloronaphthalenes, with studies showing significant removal of 1-chloronaphthalene within 24 hours. mdpi.com

For naphthalene (B1677914) sulfonic acids, a different but related class of compounds, bacterial degradation often starts with the enzymatic removal of the sulfonate group. This desulfonation is typically initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the spontaneous elimination of the sulfite (B76179) group. The resulting dihydroxynaphthalene intermediate can then enter established naphthalene degradation pathways.

Given the dual nature of 8-chloronaphthalene-1-sulfonyl chloride, its biodegradation would likely involve initial enzymatic attacks on either the chlorinated naphthalene ring or the sulfonyl chloride group. The sulfonyl chloride group is reactive and may undergo hydrolysis to a sulfonic acid, which could then be a substrate for desulfonating enzymes. Concurrently, the chlorinated naphthalene ring could be targeted by dioxygenase enzymes, leading to ring cleavage and eventual mineralization. The presence of both a chlorine atom and a sulfonyl group may influence the rate and pathway of degradation compared to simpler naphthalene derivatives.

Persistence and Bioaccumulation Potential of Naphthalene Derivatives

The persistence of a chemical in the environment is a measure of its resistance to degradation, while bioaccumulation refers to its tendency to concentrate in living organisms. Both are critical factors in determining a chemical's potential to cause long-term ecological harm.

Chlorinated naphthalenes are known to be persistent in the environment, with their persistence generally increasing with the degree of chlorination. wikipedia.org They tend to adsorb strongly to soil and sediment particles. The environmental half-life of these compounds can vary significantly depending on environmental conditions and the specific isomer. For example, the atmospheric half-life of 1,4-dichloronaphthalene (B155283) has been reported to be around 2.7 days. wikipedia.org In soil, the half-life of 2-chloronaphthalene has been observed to be 38 days in waste sludge and 59 days in slop oil. wikipedia.org

The bioaccumulation potential of naphthalene derivatives is often linked to their lipophilicity, which can be estimated by the octanol-water partition coefficient (Kow). Chemicals with a higher Kow tend to accumulate in the fatty tissues of organisms. nih.gov The bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to that in the surrounding water, is a common measure of bioaccumulation. For 1-chloronaphthalene, BCF values in fish have been reported to be in the range of 142-403, indicating a high potential for bioconcentration. nih.gov The bioaccumulation of chlorinated naphthalenes has been observed to increase with the degree of chlorination. nih.gov

For this compound, the presence of both a chlorine atom and a sulfonyl group would influence its persistence and bioaccumulation. The sulfonyl chloride group is reactive and would likely hydrolyze to the more stable sulfonic acid. While sulfonic acids are generally more water-soluble and less bioaccumulative than their non-sulfonated counterparts, the presence of the chlorinated naphthalene structure suggests that this compound and its degradation products could still exhibit significant persistence and a tendency to bioaccumulate.

Table 1: Environmental Half-Life of Selected Naphthalene Derivatives

Compound Medium Half-Life Reference(s)
1,4-Dichloronaphthalene Atmosphere 2.7 days wikipedia.org
2-Chloronaphthalene Waste Sludge 38 days wikipedia.org
2-Chloronaphthalene Slop Oil 59 days wikipedia.org
Chlorothalonil Water/Sediment (under simulated sunlight) ~24 hours researchgate.net

Table 2: Bioconcentration Factors (BCF) for Selected Naphthalene Derivatives in Fish

Compound Fish Species BCF Value Reference(s)
1-Chloronaphthalene Not specified 142-403 nih.gov
Chlorothalonil Oysters 2660 epa.gov
Chlorothalonil Bluegill sunfish 3000 epa.gov

Advanced Remediation Strategies

Given the persistence of chlorinated and sulfonated aromatic compounds, conventional wastewater treatment methods may not be sufficient for their complete removal. Advanced remediation strategies are therefore crucial for mitigating their environmental impact. These strategies often involve chemical or biological processes designed to degrade these recalcitrant compounds into less harmful substances.

Advanced Oxidation Processes (AOPs) are a prominent group of chemical treatment methods that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize a wide range of organic pollutants. mdpi.com Techniques like ozonation, UV/H2O2, and photocatalysis fall under this category. mdpi.com For instance, photocatalytic degradation using semiconductors like titanium dioxide (TiO2) has shown effectiveness in breaking down chlorinated aromatic compounds. nih.govresearchgate.netmdpi.com The process involves the generation of electron-hole pairs upon UV irradiation of the catalyst, which then react with water and oxygen to produce hydroxyl radicals. These radicals can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide and water. mdpi.com The degradation rate in these processes can be influenced by factors such as the initial concentration of the pollutant, pH, and the presence of other substances in the water. researchgate.net

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical treatments. This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. For sites contaminated with chlorinated solvents, in-situ chemical reduction (ISCR) can be employed, which involves injecting a reducing agent to facilitate the dechlorination process. augustmack.com Phytoremediation, the use of plants to clean up contaminated soil and water, is another promising bioremediation technique. researchgate.net Plants can take up contaminants and either store them, degrade them within their tissues, or release them in a less toxic form. The effectiveness of bioremediation can be enhanced by combining different approaches, such as using a consortium of plants and bacteria to remediate soil contaminated with polycyclic aromatic hydrocarbons. mdpi.com

For a compound like this compound, a combination of advanced oxidation and bioremediation could be an effective treatment strategy. An initial AOP step could break down the parent compound into more biodegradable intermediates, which could then be further degraded by a specialized microbial consortium.

Table 3: Overview of Advanced Remediation Strategies

Remediation Strategy Description Target Compounds Reference(s)
Advanced Oxidation Processes (AOPs)
Photocatalysis Uses a semiconductor catalyst (e.g., TiO2) and UV light to generate hydroxyl radicals for oxidation. Chlorinated aromatic compounds, phenols. nih.govresearchgate.netmdpi.com
Ozonation Involves the use of ozone to directly oxidize pollutants or generate hydroxyl radicals. Aromatic compounds, pesticides. mdpi.com
UV/H2O2 Combines UV light and hydrogen peroxide to produce hydroxyl radicals. Pesticides, aromatic compounds. mdpi.com
Bioremediation
In-Situ Chemical Reduction (ISCR) Injects a reducing agent into the subsurface to promote the degradation of contaminants. Chlorinated solvents. augustmack.com
Phytoremediation Utilizes plants to remove, degrade, or contain contaminants from soil and water. Hydrocarbons, heavy metals. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 8-chloronaphthalene-1-sulfonyl chloride with high purity for mechanistic studies?

  • Methodology : Synthesis typically involves sulfonation and chlorination of naphthalene derivatives. Key steps include:

  • Reagent selection : Use anhydrous conditions to minimize hydrolysis of sulfonyl chloride intermediates.
  • Temperature control : Maintain reaction temperatures below 40°C to avoid side reactions like dimerization.
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: 5–10% ethyl acetate in hexane) ensures ≥95% purity. Monitor purity via <sup>1</sup>H NMR and HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

  • Analytical workflow :

  • <sup>1</sup>H NMR : Confirm aromatic proton signals (δ 7.5–8.5 ppm) and absence of impurities.
  • FT-IR : Detect sulfonyl chloride S=O stretching (~1370 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 254.98 (M⁺) and isotopic patterns consistent with chlorine atoms.
  • Cross-validate results with computational simulations (e.g., DFT-based NMR prediction) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reactivity of this compound in nucleophilic substitution reactions?

  • Contradiction analysis :

  • Review reaction conditions : Compare solvent polarity (e.g., DMF vs. THF), temperature, and base (e.g., Et3N vs. K2CO3) across studies. Polar aprotic solvents enhance electrophilicity of the sulfonyl chloride group.
  • Characterize intermediates : Use in-situ FT-IR or <sup>19</sup>F NMR (if fluorinated nucleophiles are employed) to detect transient species.
  • Statistical validation : Apply Design of Experiments (DoE) to isolate variables affecting yield and selectivity .

Q. What strategies are effective for evaluating the compound’s environmental persistence in aquatic systems?

  • Experimental design :

  • Hydrolysis studies : Conduct pH-dependent degradation assays (pH 3–10) at 25°C. Monitor via LC-MS for breakdown products like naphthalene sulfonic acids.
  • Photolytic stability : Exclude samples to UV light (λ = 254 nm) and analyze residual compound using GC-MS.
  • QSAR modeling : Use software like EPI Suite to predict biodegradation half-lives and bioaccumulation factors .

Q. How can researchers resolve conflicting toxicological data from in vitro vs. in vivo studies of this compound?

  • Data reconciliation :

  • Metabolic profiling : Compare liver microsomal assays (rat/human) to identify species-specific metabolites (e.g., glutathione adducts).
  • Dose-response calibration : Normalize in vitro cytotoxicity (e.g., IC50 in HepG2 cells) to in vivo exposure levels using physiologically based pharmacokinetic (PBPK) modeling.
  • Pathway analysis : Apply transcriptomics (RNA-Seq) to detect oxidative stress or inflammatory pathways activated in animal models but not cell lines .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

  • Best practices :

  • Standardized characterization : Require full spectral data (NMR, IR, MS) and elemental analysis for all novel derivatives.
  • Batch documentation : Record lot numbers of reagents, humidity levels, and stirring rates.
  • Peer validation : Share synthetic procedures via platforms like protocols.io for community feedback .

Q. How to design experiments investigating the compound’s interaction with biomolecular targets (e.g., enzymes)?

  • Approach :

  • Kinetic assays : Use stopped-flow spectroscopy to measure sulfonylation rates of serine hydrolases.
  • Docking simulations : Perform molecular dynamics (MD) simulations with software like AutoDock Vina to predict binding modes.
  • Mutagenesis : Engineer active-site mutants (e.g., Ser→Ala) to confirm covalent modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.